DL-CYSTEINE (3-13C)
Description
Significance of Site-Specific Stable Isotope Tracers in Elucidating Biological Processes
Stable isotope tracers are non-radioactive isotopes that can be incorporated into molecules to track their journey through biological systems. silantes.com Unlike their radioactive counterparts, they are safe to use in a wide range of studies, including those involving human subjects. physoc.orgnih.gov The key advantage of using stable isotopes lies in their ability to provide dynamic information about metabolic flux—the rate of turnover of molecules within a metabolic pathway. physoc.orgnih.gov This is a significant leap from simply measuring the concentration of a metabolite, which only offers a static snapshot. physoc.orgbuchem.com
Site-specific labeling, where an isotope is placed at a particular atomic position within a molecule, adds another layer of precision. By knowing the exact location of the isotopic label, researchers can trace the fate of specific atoms as the molecule is metabolized. nih.gov This allows for the detailed elucidation of metabolic pathways, helping to distinguish between different routes a molecule can take and to understand how these pathways are regulated. nih.goveurisotop.com The use of these tracers has been instrumental in advancing our knowledge of amino acid, lipid, and carbohydrate metabolism in both health and disease. physoc.orgresearchgate.net
Distinctive Utility of C-3 Labeled Cysteine in Tracing Carbon Flow and Sulfur Metabolism
Cysteine, a semi-essential sulfur-containing amino acid, plays a central role in numerous biological processes, including protein synthesis, redox homeostasis, and the production of important metabolites like glutathione (B108866) and taurine (B1682933). biorxiv.orgnih.govwikipedia.org The compound DL-CYSTEINE (3-13C) is a form of cysteine where the carbon atom at the third position (C-3) is replaced with a heavy isotope of carbon, ¹³C.
The specific labeling at the C-3 position is particularly advantageous for several reasons. It allows researchers to follow the carbon backbone of the cysteine molecule as it is metabolized. For instance, studies have used isotopically labeled cysteine to confirm the metabolic synthesis of other compounds. In one such study, the use of labeled cysteine demonstrated that penicillamine (B1679230) was formed through the dimethylation of the C-3 atom of cysteine. frontiersin.org
Furthermore, tracing the ¹³C label from the C-3 position helps in understanding the intricate pathways of sulfur metabolism. Cysteine can be catabolized through various routes, some of which involve the initial oxidation of the sulfur atom, while others involve its removal. nih.gov By tracking the fate of the carbon skeleton, researchers can gain insights into which pathways are active under different physiological or pathological conditions. This is crucial for understanding diseases where cysteine metabolism is dysregulated.
Historical Perspectives and Advancements in Stable Isotope Resolved Metabolomics (SIRM) Applications for DL-CYSTEINE (3-13C)
The use of stable isotopes in metabolic research dates back over a century. physoc.org However, the advent of advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy has propelled the field of Stable Isotope Resolved Metabolomics (SIRM) to new heights. nih.govresearchgate.net SIRM allows for the simultaneous tracking of numerous isotopically labeled metabolites, providing a comprehensive view of metabolic networks. researchgate.netfrontiersin.org
Initially, SIRM studies often utilized uniformly labeled substrates, where all carbon atoms in a molecule like glucose were replaced with ¹³C. nih.gov While powerful, this approach can sometimes make it difficult to resolve complex metabolic pathways where multiple routes converge. nih.gov The development and application of site-specifically labeled compounds like DL-CYSTEINE (3-13C) have provided greater resolution.
Recent advancements in SIRM include the development of pulsed SIRM, which allows for the analysis of metabolic regulation on very short timescales, and the integration of SIRM with other "omics" technologies like proteomics and transcriptomics. nih.govnih.gov These integrated approaches are providing unprecedented insights into the complex interplay between genes, proteins, and metabolites. Research using ¹³C-labeled cysteine has been pivotal in characterizing cysteine metabolism in various tissues and in understanding how it is rewired in diseases like cancer. biorxiv.orgnih.gov For example, tracing studies have revealed that while some tissues can synthesize cysteine de novo, many tumors are highly dependent on the uptake of extracellular cystine. biorxiv.orgnih.gov
Properties
Molecular Weight |
122.15 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthesis and Characterization of Dl Cysteine 3 13c for Research Applications
Synthetic Methodologies for Regiospecific 3-¹³C Isotopic Enrichment
The synthesis of DL-CYSTEINE (3-¹³C) requires precise methods to ensure the ¹³C isotope is incorporated specifically at the C-3 position. Both enzymatic and chemical strategies can be employed to achieve this regiospecific labeling.
Enzymatic Biocatalytic Routes for DL-CYSTEINE (3-¹³C) Production
Enzymatic synthesis offers a highly specific and often stereoselective route to amino acids. For the production of D-cysteine, an enzyme-catalyzed β-replacement reaction using 3-chloro-D-alanine and a sulfur source can be utilized. tandfonline.com While this specific example produces the D-enantiomer, the principles of enzymatic synthesis can be applied to produce labeled L-amino acids as well. For instance, enzymes like tryptophan synthase and tyrosine phenol-lyase can catalyze reactions involving the L-cysteine backbone. tandfonline.com The synthesis of L-cysteine containing dipeptides can be catalyzed by aminoacyl-tRNA synthetases. oup.com
A general enzymatic approach for labeled amino acids involves using enzymes from glycolytic and neoglycolytic pathways. google.com For example, [3-¹³C]L-glutamate and [2-¹³C]L-alanine have been synthesized from [2-¹³C]pyruvate using a cocktail of enzymes including glutamate (B1630785) dehydrogenase and transaminases. google.com A similar strategy, starting with a ¹³C-labeled precursor that can be enzymatically converted to a serine backbone, could theoretically be adapted for [3-¹³C]cysteine production, given that serine is a direct metabolic precursor to cysteine.
Chemoenzymatic and Chemical Synthesis Approaches
Chemoenzymatic methods combine the selectivity of enzymes with the versatility of chemical synthesis. nih.gov This can involve the chemical synthesis of a labeled precursor which is then converted to the final product by an enzyme. For instance, N-acetyl-DL-amino acids can be hydrolyzed by aminoacylase (B1246476) to produce L-amino acids like L-cysteine. researchgate.net
Chemical synthesis provides robust methods for introducing isotopic labels. The Strecker synthesis is a classic method for producing amino acids from an aldehyde, ammonia, and cyanide. nih.govacs.org A modified Strecker synthesis using a ¹³C-labeled cyanide source is a common route for producing ¹³C-carbonyl-labeled amino acids. nih.govresearchgate.net While this labels the C-1 position, the principles of building the amino acid from smaller, labeled precursors are central. To achieve 3-¹³C labeling, one would need to start with a precursor where the carbon destined to be C-3 is already labeled. For example, a Strecker synthesis starting with a 2-¹³C-labeled acetaldehyde (B116499) derivative could potentially yield a 3-¹³C-labeled amino acid.
The Bucherer-Bergs route is another valuable method for synthesizing α-substituted amino acids and has been applied to the synthesis of various amino acids, including those with complex side chains. ucl.ac.ukpageplace.depolimi.it This method involves the reaction of a ketone or aldehyde with ammonium (B1175870) carbonate and a cyanide source to form a hydantoin, which is then hydrolyzed to the amino acid. Similar to the Strecker synthesis, the position of the label in the final product is determined by the labeled precursor used.
Isotopic Purity and Stereochemical Integrity Assessment of DL-CYSTEINE (3-¹³C)
Following synthesis, it is crucial to verify the isotopic enrichment at the target position and to confirm the stereochemical nature of the product.
Quantitative Analysis of ¹³C Enrichment via Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the position and extent of isotopic labeling. nih.gov Quantitative ¹³C NMR can directly measure the ¹³C abundance at each carbon position in a molecule. researchgate.netresearchgate.netnih.gov The chemical shift of the ¹³C nucleus is sensitive to its local electronic environment, allowing for the differentiation of the C-1 (carboxyl), C-2 (α-carbon), and C-3 (β-carbon) positions in cysteine. researchgate.nethmdb.ca
In a typical ¹³C NMR spectrum of cysteine, the signals for the different carbons appear at distinct chemical shifts. acs.org For DL-CYSTEINE (3-¹³C), a significant enhancement of the signal corresponding to the C-3 carbon relative to the signals for C-1 and C-2 would be observed. By comparing the integral of the C-3 signal to that of a known internal standard or to the signals of the other carbons in a sample with natural ¹³C abundance, the percentage of ¹³C enrichment can be accurately quantified. researchgate.net Advanced NMR techniques, such as isotope-edited total correlation spectroscopy (ITOCSY), can further refine the analysis of ¹³C enrichment in complex mixtures. nih.gov
Table 1: Representative ¹³C NMR Chemical Shifts for Cysteine
| Carbon Position | Approximate Chemical Shift (ppm) |
| C-1 (Carboxyl) | ~170 |
| C-2 (α-Carbon) | ~51 |
| C-3 (β-Carbon) | ~39 |
| Note: Chemical shifts can vary depending on the solvent and pH. Data is illustrative and based on typical values found in the literature. mdpi.com |
High-Resolution Mass Spectrometry (HRMS) for Isotopic Abundance and Molecular Weight Verification
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the molecular weight of the synthesized compound and assessing isotopic abundance. thermofisher.comnih.gov HRMS can distinguish between molecules with very small mass differences, such as those resulting from isotopic labeling. researchgate.netresearchgate.net
Table 2: Expected Molecular Weights for Unlabeled and Labeled Cysteine
| Compound | Molecular Formula | Exact Mass (Da) |
| DL-Cysteine | C₃H₇NO₂S | 121.0197 |
| DL-CYSTEINE (3-¹³C) | C₂¹³CH₇NO₂S | 122.0231 |
| Note: Exact masses are calculated based on the most abundant isotopes. |
Chiral Chromatography for Enantiomeric Ratio Determination (DL-racemate considerations)
Since the target compound is a DL-racemate, it is important to verify that both the D- and L-enantiomers are present, ideally in a 1:1 ratio. Chiral chromatography is the standard method for separating and quantifying enantiomers. nih.govnih.gov
This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. sigmaaldrich.com For cysteine, various CSPs, such as those based on zwitterionic selectors (e.g., CHIRALPAK ZWIX), have been shown to provide effective separation of the D- and L-enantiomers. nih.govdaicelchiral.com The enantiomers can be detected using mass spectrometry (LC-MS) or other detectors. nih.govnih.gov Derivatization of the cysteine enantiomers with a chiral derivatizing reagent can also be employed to form diastereomers, which can then be separated on a standard achiral column. researchgate.netmdpi.com The ratio of the peak areas for the D- and L-enantiomers in the chromatogram provides the enantiomeric ratio of the synthesized DL-CYSTEINE (3-¹³C).
Table 3: Example Chiral Separation Parameters for DL-Cysteine
| Parameter | Example Condition |
| Chiral Stationary Phase | CHIRALPAK ZWIX(-) |
| Mobile Phase | 50mM formic acid + 25mM diethylamine (B46881) in methanol/tetrahydrofuran/water = 49/49/2 |
| Detection | ELSD (Evaporative Light Scattering Detector) |
| Elution Order | D-enantiomer followed by L-enantiomer |
| Note: This is an example from the literature and specific conditions may vary. daicelchiral.com |
Dl Cysteine 3 13c in Metabolic Flux Analysis Mfa and Pathway Elucidation
Quantifying Carbon Fluxes through Central Carbon Metabolism using 3-13C Labeling
Metabolic flux analysis using 13C-labeled substrates is a cornerstone technique for understanding the dynamic nature of cellular metabolism. nih.gov By introducing a compound like DL-cysteine (3-13C) into a biological system, scientists can trace the labeled carbon atom as it is incorporated into various metabolites. This allows for the precise measurement of the rates, or fluxes, of metabolic reactions. tum.deshimadzu.com The distribution of the 13C label within downstream molecules provides a detailed map of pathway activity. nih.gov
Tracing Cysteine-Derived Carbons into Glycolytic and Gluconeogenic Pathways
Cysteine can be catabolized to pyruvate (B1213749), a central molecule that sits (B43327) at the crossroads of glycolysis and gluconeogenesis. frontiersin.org Through the use of 13C-labeled cysteine, researchers can follow the carbon backbone of cysteine as it enters these pathways. For instance, the conversion of cysteine-derived pyruvate to glucose via gluconeogenesis can be monitored by detecting the 13C label in glucose molecules. frontiersin.org Conversely, the entry of cysteine-derived carbons into the lower part of glycolysis can also be tracked. nih.gov
Studies have shown that cysteine can indeed serve as a carbon source for gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. frontiersin.org This is particularly relevant in conditions of low glucose availability. The ability to trace the 3-13C label from cysteine into glucose and its intermediates provides quantitative data on the contribution of this amino acid to maintaining glucose homeostasis. mit.edu
Contribution of Cysteine Catabolism to Tricarboxylic Acid (TCA) Cycle Intermediates
The catabolism of cysteine can fuel the tricarboxylic acid (TCA) cycle, the central hub of cellular respiration. Cysteine can be broken down into pyruvate, which is then converted to acetyl-CoA, a primary entry point into the TCA cycle. frontiersin.org Additionally, other breakdown products of cysteine can also feed into the cycle at different points. frontiersin.org
Analysis of Anaplerotic and Cataplerotic Fluxes Influenced by Cysteine Metabolism
Anaplerosis refers to the replenishment of TCA cycle intermediates that are withdrawn for biosynthetic purposes, a process known as cataplerosis. researchgate.netnih.gov Cysteine metabolism can significantly influence these fluxes. The conversion of cysteine to pyruvate and its subsequent carboxylation to oxaloacetate is a key anaplerotic reaction. frontiersin.org
Isotope tracing with 3-13C cysteine allows for the detailed analysis of these "filling" (anaplerotic) and "emptying" (cataplerotic) reactions. researchgate.net For instance, an increase in 13C-labeled oxaloacetate derived from 3-13C cysteine would indicate an anaplerotic contribution. biorxiv.org Conversely, the appearance of the 13C label in amino acids synthesized from TCA cycle intermediates, such as aspartate and glutamate (B1630785), provides a measure of cataplerosis. harvard.edu Research has shown that cysteine metabolism can regulate the flow of carbons into and out of the TCA cycle, thereby influencing the availability of precursors for biosynthesis. biorxiv.orgharvard.edu
Elucidation of Cysteine-Specific Biosynthetic and Catabolic Pathways
Beyond its role in central carbon metabolism, DL-cysteine (3-13C) is instrumental in studying the specific pathways of cysteine synthesis and degradation.
Investigation of Transsulfuration and Desulfuration Pathways
The transsulfuration pathway is a key metabolic route for the interconversion of methionine and cysteine. nih.govcaldic.com In the reverse transsulfuration pathway, which is active in mammals, homocysteine is converted to cysteine. wikipedia.org This process can be investigated using isotopically labeled compounds. Cysteine desulfuration, on the other hand, involves the removal of sulfur from cysteine and is catalyzed by enzymes like cystathionine (B15957) β-synthase and cystathionine γ-lyase. nih.gov
By employing labeled cysteine, researchers can trace the flow of atoms through these pathways, distinguishing between different routes of cysteine metabolism. nih.gov This can help determine the relative activity of desulfuration versus oxidative catabolism of cysteine under various physiological conditions. nih.gov
De Novo Cysteine Synthesis Mechanisms in Diverse Organisms
While some organisms can synthesize cysteine de novo, others rely on dietary intake. nih.gov The primary pathway for de novo cysteine synthesis in many organisms is the transsulfuration pathway, which utilizes serine as the carbon backbone. nih.govbiorxiv.org
Interactive Data Table: Key Enzymes in Cysteine Metabolism
| Enzyme Name | Abbreviation | Pathway(s) | Function |
| Cystathionine β-synthase | CBS | Transsulfuration, Desulfuration | Catalyzes the condensation of serine and homocysteine to form cystathionine. caldic.com Can also catalyze the desulfuration of cysteine. nih.gov |
| Cystathionine γ-lyase | CSE/CTH | Transsulfuration, Desulfuration | Cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia. caldic.com Also involved in cysteine desulfuration. nih.gov |
| Cysteine Dioxygenase | CDO | Cysteine Catabolism (Oxidative) | Oxidizes cysteine to cysteine sulfinic acid. nih.gov |
| Cysteine Aminotransferase | CAT | Cysteine Catabolism (Desulfuration) | Involved in a pathway leading to the production of hydrogen sulfide. researchgate.net |
| 3-Mercaptopyruvate Sulfurtransferase | MPST | Cysteine Catabolism (Desulfuration) | Works in conjunction with CAT to produce hydrogen sulfide. researchgate.net |
Interactive Data Table: Tracing 13C from Labeled Precursors in Metabolic Studies
| Labeled Precursor | Pathway(s) Investigated | Key Labeled Metabolites Observed | Research Focus |
| [U-13C]glucose | Glycolysis, TCA Cycle, Pentose Phosphate Pathway | Lactate, Pyruvate, TCA cycle intermediates, Ribose | Central carbon metabolism, energy production. nih.govnih.gov |
| [1,2-13C]glucose | Pentose Phosphate Pathway, Glycolysis | M+1 and M+2 lactate | Differentiating between oxidative and non-oxidative PPP. nih.gov |
| [3-13C]lactate | Gluconeogenesis, TCA Cycle | Malate, Glutamate, Glyceraldehyde-3-phosphate | Tracing carbon entry into central metabolism from lactate. nih.gov |
| [U-13C5]glutamine | TCA Cycle Anaplerosis | Glutamate, Aspartate, TCA cycle intermediates | Role of glutamine in replenishing the TCA cycle. elifesciences.org |
| [13C3]serine | Transsulfuration | Cystathionine, Cysteine | De novo cysteine synthesis. biorxiv.org |
| [13C6]cystine | Cysteine Catabolism, Glutathione (B108866) Synthesis | Cysteine, γ-glutamylcysteine, Glutathione | Uptake and utilization of exogenous cystine. biorxiv.org |
Metabolic Fate of the C-3 Carbon in Derivative Sulfur-Containing Molecules (e.g., glutathione, taurine (B1682933) precursors)
DL-Cysteine (3-13C) serves as a powerful tracer to investigate the metabolic fate of the C-3 carbon of cysteine as it is incorporated into various crucial sulfur-containing molecules. The isotopic label allows for precise tracking of this carbon atom through complex biochemical pathways, providing quantitative insights into the synthesis and turnover of key compounds like glutathione and taurine precursors.
Cysteine is a precursor for the synthesis of glutathione (γ-glutamylcysteinylglycine), a vital intracellular antioxidant. libretexts.org The transsulfuration pathway, which can produce cysteine from homocysteine, is a significant contributor to the cysteine pool used for glutathione synthesis. acs.orgslideshare.net Studies using labeled cysteine can elucidate the flux through this pathway and its contribution to maintaining the glutathione pool, which is critical for cellular redox homeostasis. libretexts.orgacs.orgbiorxiv.org The availability of cysteine is often the rate-limiting factor for glutathione synthesis. elifesciences.org
The C-3 carbon of cysteine is also incorporated into taurine, an amino acid with diverse physiological roles, including bile acid conjugation and neuromodulation. themedicalbiochemistrypage.orgmedchemexpress.comnih.gov The biosynthesis of taurine from cysteine begins with the oxidation of cysteine to cysteine sulfinic acid by the enzyme cysteine dioxygenase. elifesciences.orgthemedicalbiochemistrypage.org This intermediate is then decarboxylated to hypotaurine (B1206854), which is subsequently oxidized to taurine. elifesciences.orgnih.gov By tracing the 13C label from DL-Cysteine (3-13C), researchers can quantify the rate of taurine synthesis and understand how this pathway is regulated under different physiological and pathological conditions. themedicalbiochemistrypage.org For instance, the catabolism of cysteine can be directed towards either taurine synthesis or pyruvate production, and isotopic labeling helps to determine the relative flux through these competing pathways. themedicalbiochemistrypage.org
Isotopomer and Isotopologue Distribution Analysis for Advanced Flux Modeling
Isotopomer and isotopologue distribution analysis is a cornerstone of 13C-Metabolic Flux Analysis (MFA), providing detailed information about the flow of carbon atoms through metabolic networks. shimadzu.comnih.gov When DL-CYSTEINE (3-13C) is introduced into a biological system, the 13C label is distributed among various metabolites. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used to measure the resulting mass isotopomer distributions (MIDs), which represent the fractional abundance of molecules with a specific number of 13C atoms (isotopologues). nih.govnih.govfrontiersin.org
This distribution is a direct consequence of the metabolic fluxes through the network. nih.gov By analyzing the MIDs of key metabolites, researchers can infer the relative activities of different pathways. nih.gov For example, the pattern of 13C incorporation into downstream metabolites derived from cysteine can reveal the contributions of different biosynthetic routes. nih.gov This level of detail is crucial for constructing accurate and comprehensive metabolic models. mdpi.com The analysis of isotopologues and, where possible, specific isotopomers (molecules with 13C at specific positions) allows for the resolution of complex metabolic questions that cannot be addressed by measuring metabolite concentrations alone. nih.govfrontiersin.org
Computational Algorithms and Software for 13C-MFA with DL-CYSTEINE (3-13C)
The analysis of isotopomer data from 13C labeling experiments to calculate metabolic fluxes is a computationally intensive process that relies on specialized algorithms and software. mdpi.comfrontiersin.org These tools take the experimentally measured mass isotopomer distributions and a defined metabolic network model as input to estimate the intracellular flux distribution. shimadzu.commdpi.com
Several software packages have been developed to facilitate 13C-MFA. mdpi.com These platforms typically include functionalities for model construction, simulation of isotope labeling, parameter estimation, and statistical analysis. 13cflux.net The core of these programs involves solving a system of algebraic equations that describe the flow of isotopes through the metabolic network at an isotopic steady state. psu.edu For isotopically non-stationary MFA (INST-MFA), systems of ordinary differential equations are solved. researchgate.netnih.gov
The choice of software often depends on the specific requirements of the study, such as the complexity of the metabolic network and whether the analysis is performed at an isotopic steady or non-steady state. github.ionih.gov
Below is a table summarizing some of the software used for 13C-MFA:
| Software | Key Features | Relevant Citations |
| OpenMebius | Open-source software for isotopically non-stationary 13C-based metabolic flux analysis. Integrates 13C-labeling and mass balance information. | shimadzu.com |
| WUFlux | Open-source MATLAB-based platform for steady-state 13C-MFA with a user-friendly interface. Includes templates for various microbial species. | github.io |
| 13CFLUX2 | High-performance software suite for quantifying intracellular fluxes at a (quasi) steady-state. Includes tools for network modeling, simulation, and statistical analysis. | 13cflux.net |
| METRAN | Software for 13C-metabolic flux analysis, tracer experiment design, and statistical analysis, based on the Elementary Metabolite Units (EMU) framework. | mit.edusci-hub.se |
| FiatFlux | MATLAB-based software for flux ratio analysis from MS data and estimation of net carbon fluxes. | nih.gov |
| INCA | A MATLAB-based tool for isotopically non-stationary metabolic flux analysis that supports various labeling models and experimental data types. | nih.gov |
Dl Cysteine 3 13c in Protein and Peptide Biogenesis and Dynamics
Measurement of Protein Synthesis and Turnover Rates in Cellular and Organismal Systems (excluding human clinical trials)
The dynamic nature of the proteome, characterized by the continuous synthesis and degradation of proteins, is fundamental to cellular function. momentum.bio Stable isotope labeling with amino acids like DL-CYSTEINE (3-13C) has become a cornerstone for quantifying these processes in both cell cultures and non-human model organisms. nih.govnih.gov
Quantitative Proteomics Using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Principles with Labeled Cysteine
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy that enables the quantitative comparison of protein abundances between different cell populations. rug.nlnih.gov The core principle of SILAC involves growing one population of cells in a medium containing a "light," naturally abundant amino acid, while the other population is cultured in a medium with a "heavy," stable isotope-labeled counterpart, such as 13C-labeled cysteine. nih.govrug.nl As cells grow and divide, the labeled amino acid is incorporated into newly synthesized proteins. nih.gov
After a set period, the protein lysates from the "light" and "heavy" cell populations are combined and analyzed by mass spectrometry. oup.com The mass spectrometer detects pairs of chemically identical peptides that differ only in their mass due to the isotopic label. The ratio of the intensities of the heavy and light peptide peaks provides a precise measure of the relative abundance of that protein between the two samples. oup.com
While SILAC traditionally utilizes labeled arginine and lysine, the inclusion of labeled cysteine can provide complementary information, particularly for proteins where these amino acids are scarce. The use of 13C isotopes, as in DL-CYSTEINE (3-13C), is favored over deuterated labels because it avoids potential issues with chromatographic shifts during liquid chromatography separation. rug.nlunc.edu
A variation of this technique, known as dynamic SILAC (dSILAC) or pulsed SILAC (pSILAC), is specifically designed to measure protein turnover rates. nih.govmdpi.com In a dSILAC experiment, cells are switched from a "light" to a "heavy" medium (or vice versa) at a specific time point. nih.gov By collecting samples at various intervals after the switch and analyzing the rate of incorporation of the heavy label, researchers can calculate the synthesis and degradation rates for individual proteins. nih.govnih.gov
Table 1: Comparison of SILAC Labeling Strategies
| Feature | Standard SILAC | Dynamic SILAC (dSILAC/pSILAC) |
| Primary Application | Relative protein quantification | Measurement of protein turnover rates |
| Methodology | Cells grown to full labeling in separate light and heavy media | Cells switched from one isotopic medium to another at a specific time |
| Data Output | Ratios of heavy to light peptide intensities | Rate of incorporation of the heavy label over time |
Kinetic Studies of Protein Turnover in In Vitro and In Vivo (Non-Human) Models
The principles of stable isotope labeling extend beyond cell culture to in vivo studies in model organisms, a technique often referred to as Stable Isotope Labeling in Mammals (SILAM). nih.gov By providing a diet containing a 13C-labeled amino acid, researchers can track protein turnover across various tissues. nih.govresearchgate.net For example, studies in chickens and mice have utilized diets with 13C-labeled valine and lysine, respectively, to measure protein half-lives on a proteome-wide scale. nih.govnih.gov
These kinetic studies involve introducing the labeled amino acid and then collecting tissue samples at different time points. nih.govresearchgate.net Mass spectrometry analysis of the protein extracts reveals the rate at which the labeled amino acid is incorporated into the proteome, allowing for the calculation of synthesis and degradation rates for thousands of proteins simultaneously. nih.govnih.gov This approach provides a comprehensive view of protein dynamics within a whole organism and how these dynamics are influenced by different physiological states or experimental conditions. momentum.bio
For instance, a study on Arabidopsis plants grown in a 13CO2 atmosphere demonstrated the ability to measure the turnover of specific proteins, such as the ATP synthase CF1 β-subunit, by tracking the changes in isotopic distributions over time. researchgate.net Similarly, research in swine has employed constant infusion of labeled amino acids to investigate the effects of factors like testosterone (B1683101) on muscle growth and protein turnover. cabidigitallibrary.org
Investigation of Cysteine-Mediated Post-Translational Modifications
Cysteine residues are unique among amino acids due to the reactive nature of their thiol group, making them hubs for a variety of critical post-translational modifications (PTMs). nih.govrsc.org DL-CYSTEINE (3-13C) can be used to study the dynamics and stoichiometry of these modifications.
Disulfide Bond Formation and Rearrangement Studies
Disulfide bonds, formed by the oxidation of two cysteine residues, are crucial for the structural stability and function of many proteins, particularly those that enter the secretory pathway. rsc.orgnih.gov The process of disulfide bond formation and isomerization is complex, often involving the initial formation of non-native bonds that are subsequently rearranged to achieve the correct final structure. rsc.org
13C NMR spectroscopy, utilizing proteins labeled with 13C-cysteine, has proven to be a powerful technique for studying disulfide bond status. nih.gov The 13C chemical shifts of the α- and β-carbons of cysteine are highly sensitive to its redox state. nih.gov Statistical analysis of these chemical shifts can reliably distinguish between reduced (free thiol) and oxidized (disulfide-bonded) cysteines. nih.gov This allows researchers to monitor the folding process and the formation of specific disulfide bonds in real-time. For example, studies on bovine pancreatic trypsin inhibitor (BPTI) have used 13C-NMR to detail the isomerization of disulfide bonds during its folding pathway. mdpi.com
Furthermore, mass spectrometry-based approaches can identify disulfide-linked peptides. By comparing the mass spectra of proteins under reducing and non-reducing conditions, researchers can map the connectivity of disulfide bonds. The use of 13C-labeled cysteine can aid in the identification and quantification of these species, providing insights into the dynamics of disulfide bond formation and the structural consequences of these linkages. acs.org
S-Acylation, S-Nitrosylation, and Other Thiol Modifications
The cysteine thiol group is also a target for other important PTMs, including S-acylation (most commonly S-palmitoylation) and S-nitrosylation. nih.gov These modifications are often reversible and play key roles in regulating protein localization, activity, and signaling pathways. nih.govnih.gov
S-nitrosylation, the addition of a nitric oxide (NO) moiety to a cysteine thiol, is a selective modification that influences a wide range of biological processes. pnas.org Resin-assisted capture methods, sometimes coupled with isotopic labeling, have been developed to identify and quantify S-nitrosylated proteins. researchgate.netplos.org These techniques involve blocking free thiols, selectively reducing the S-nitrosothiol to a free thiol, and then capturing the newly formed thiol for identification by mass spectrometry. researchgate.net Using 13C-labeled cysteine in such workflows could facilitate the quantification of the dynamics of S-nitrosylation and denitrosylation. researchgate.net
Similarly, S-acylation, which involves the attachment of a fatty acid to a cysteine residue, is crucial for membrane association and protein trafficking. researchgate.net Isotope-coded affinity tags (ICAT) are chemical probes that specifically react with cysteine residues. thermofisher.com The original ICAT reagents used deuterium, but newer versions employ 13C to avoid chromatographic separation issues. rug.nlthermofisher.com These reagents can be used to quantify changes in the levels of cysteine-containing peptides, providing information about the occupancy of S-acylation sites.
Table 2: Key Cysteine Post-Translational Modifications
| Modification | Description | Functional Role |
| Disulfide Bond | Covalent linkage of two cysteine thiol groups. rsc.org | Protein folding, stability, and structure. nih.gov |
| S-Acylation | Attachment of a fatty acid (e.g., palmitate) to the thiol group. nih.gov | Protein localization, membrane trafficking, and signaling. researchgate.net |
| S-Nitrosylation | Covalent addition of a nitric oxide (NO) moiety to the thiol group. nih.gov | Regulation of protein activity, stability, and signaling. pnas.org |
Applications in Peptide Synthesis and Structure-Function Relationship Studies
The unique reactivity of the cysteine thiol group presents both opportunities and challenges in the chemical synthesis of peptides and proteins. rsc.org Protecting group chemistry is essential during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions of the thiol group. rsc.org
Incorporating DL-CYSTEINE (3-13C) into synthetic peptides allows for detailed structure-function studies using techniques like NMR spectroscopy. The 13C label serves as a site-specific probe to monitor conformational changes, protein-protein interactions, or the local environment of the cysteine residue upon ligand binding or modification. nih.gov
In the context of disulfide-rich peptides, regioselective disulfide bond formation is a significant synthetic hurdle. rsc.org Isotopic labeling can aid in the characterization of the final product, ensuring the correct disulfide connectivity has been achieved. Techniques like native chemical ligation (NCL), which often rely on a C-terminal thioester and an N-terminal cysteine, are powerful methods for the synthesis of large peptides and small proteins. rsc.org The use of 13C-labeled cysteine in these synthetic strategies can provide an analytical handle to monitor the ligation reaction and characterize the final product.
Incorporation of DL-CYSTEINE (3-13C) into Synthetic Peptides
The introduction of isotopically labeled amino acids into peptide chains is a fundamental technique for a variety of biochemical and biophysical studies. The site-specific incorporation of DL-CYSTEINE (3-13C) into a synthetic peptide is most commonly achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). rsc.orgpeptide.com This method allows for the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. peptide.com
The process begins with the selection of the appropriate starting material, which is the Fmoc-protected and 13C-labeled cysteine derivative, specifically Fmoc-DL-Cysteine(3-13C)-OH. The thiol group of the cysteine side chain is highly reactive and prone to side reactions like oxidation and alkylation, necessitating the use of a protecting group during synthesis. rsc.org Common protecting groups for the cysteine thiol include Trityl (Trt), which is labile to standard cleavage cocktails containing trifluoroacetic acid (TFA), and Acetamidomethyl (Acm), which is stable to TFA and requires a separate deprotection step, often with iodine, if selective disulfide bond formation is desired. peptide.comsigmaaldrich.com
The incorporation of Fmoc-DL-Cysteine(3-13C)-OH into the peptide sequence follows the standard SPPS cycle. peptide.com This cycle involves two main steps: the deprotection of the N-terminal Fmoc group of the resin-bound peptide, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), followed by the coupling of the next activated amino acid in the sequence. peptide.comnih.gov For the labeled cysteine, its carboxylic acid is activated using coupling reagents such as HBTU/HATU or DIPCDI/HOBt to facilitate the formation of a peptide bond with the newly freed N-terminal amine of the growing chain. peptide.com The use of excess reagents drives the reaction to completion, and washes are performed after each deprotection and coupling step to remove byproducts and unreacted reagents. rsc.org
Special care must be taken when the labeled cysteine is the C-terminal residue, as it can be susceptible to racemization and other side reactions during the esterification to the resin and subsequent chain extension steps. sigmaaldrich.com The isotopic purity of the starting Fmoc-DL-Cysteine(3-13C)-OH is critical, as the labeled and unlabeled peptides have nearly identical physicochemical properties, making them inseparable by standard purification techniques like HPLC. innovagen.com Therefore, high isotopic enrichment (typically >98%) of the labeled amino acid is essential for the success of subsequent analytical studies. innovagen.com
The table below outlines the key stages in the SPPS cycle for incorporating DL-CYSTEINE (3-13C).
Table 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporation of Fmoc-DL-Cysteine(3-13C)-OH
| Step | Procedure | Reagents | Purpose |
|---|---|---|---|
| 1. Resin Preparation | The peptide synthesis resin is swelled in a suitable solvent. | Dimethylformamide (DMF) or Dichloromethane (DCM) | Prepares the resin for the first amino acid coupling. |
| 2. Deprotection | The N-terminal Fmoc group of the resin-bound peptide is removed. | 20-40% Piperidine in DMF | Exposes the free amine for the next coupling reaction. nih.gov |
| 3. Washing | The resin is washed multiple times to remove excess deprotection reagent and byproducts. | DMF, DCM | Ensures a clean reaction environment for the coupling step. rsc.org |
| 4. Coupling | The activated Fmoc-DL-Cysteine(3-13C)-OH is added to the resin. | Fmoc-DL-Cysteine(3-13C)-OH, Coupling agents (e.g., HBTU, HATU, DIPCDI), Base (e.g., DIEA) | Forms a new peptide bond, incorporating the labeled cysteine into the chain. peptide.com |
| 5. Washing | The resin is washed again to remove excess activated amino acid and coupling byproducts. | DMF, DCM | Purifies the resin-bound peptide before the next cycle. rsc.org |
| 6. Repeat Cycle | Steps 2-5 are repeated for each subsequent amino acid in the sequence. | N/A | Elongates the peptide chain to the desired length. |
| 7. Final Cleavage | The completed peptide is cleaved from the resin, and side-chain protecting groups (including the Cys(Trt) group) are removed. | Trifluoroacetic acid (TFA), Scavengers (e.g., TIS, EDT) | Releases the final, labeled peptide into solution. sigmaaldrich.com |
Conformational Analysis of Cysteine-Containing Peptides by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure and dynamics of peptides in solution. cpcscientific.comresearchgate.net The site-specific incorporation of a 13C isotope, such as in DL-CYSTEINE (3-13C), provides a sensitive spectroscopic probe that greatly enhances the detail and reliability of conformational analysis. cpcscientific.com
The 13C label is introduced at the β-carbon (Cβ) of the cysteine residue. The chemical shift of this specific carbon is exceptionally sensitive to its local electronic environment, which is significantly altered by the redox state of the adjacent sulfur atom. frontiersin.orgnih.gov A well-established empirical rule states that a Cβ chemical shift of less than 32.0 ppm is indicative of a reduced cysteine (possessing a free sulfhydryl, -SH, group), whereas a chemical shift greater than 35.0 ppm corresponds to an oxidized cysteine (part of a disulfide, -S-S-, bond). frontiersin.org This clear distinction allows for the unambiguous determination of the redox state of the labeled cysteine residue directly from the 13C NMR spectrum. nih.gov
Heteronuclear NMR experiments, such as the 2D [1H, 13C]-HSQC (Heteronuclear Single Quantum Coherence), are central to the analysis. These experiments correlate the chemical shift of the 13C nucleus with that of its directly attached proton(s). For DL-CYSTEINE (3-13C), this would be the Cβ with its attached Hβ protons. This allows the signals from the labeled cysteine to be resolved from the often-crowded signals of other carbons in the peptide. nih.gov In studies involving peptides with multiple cysteines, a strategy of differential isotope labeling can be employed. nih.gov For instance, by synthesizing a peptide with some cysteines 100% 13C-labeled and others with natural abundance or a lower level of enrichment, the signals from different classes of cysteines can be distinguished, which is a powerful method for mapping complex disulfide bridge patterns. nih.gov
Once the resonances of the labeled cysteine are assigned, further structural information can be extracted from other NMR parameters:
Nuclear Overhauser Effects (NOEs): NOEs are observed between protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. Measuring NOEs between the Hα/Hβ protons of the 13C-labeled cysteine and other protons in the peptide provides crucial distance restraints that are used to calculate the peptide's three-dimensional structure. acs.org
J-Coupling Constants: Scalar or J-couplings between nuclei (e.g., 3J(Hα-Hβ)) are dependent on the dihedral angle between the coupled nuclei. These measured values provide constraints on bond torsion angles, refining the local conformation around the labeled residue. acs.org
Conformational Exchange: For peptides that exist in multiple conformations that are slowly interconverting on the NMR timescale, separate sets of NMR signals can be observed for each state. acs.org The incorporation of a 13C label can help resolve and assign these different states. For example, in a study of a peptide fragment from the acetylcholine (B1216132) receptor, 13C NMR was used to characterize four distinct conformations, including cis and trans isomers of the Cys-Cys peptide bond, and to measure the energy barriers for their interconversion. acs.org
The table below summarizes the key NMR parameters and the structural insights they provide when analyzing peptides containing DL-CYSTEINE (3-13C).
Table 2: NMR Parameters for Conformational Analysis of DL-CYSTEINE (3-13C) Labeled Peptides
| NMR Parameter | Information Provided | Relevant Experiment(s) |
|---|---|---|
| 13Cβ Chemical Shift | Determines the redox state of the cysteine residue (reduced vs. oxidized). frontiersin.orgnih.gov | 1D 13C NMR, 2D [1H, 13C]-HSQC |
| Nuclear Overhauser Effect (NOE) | Provides inter-proton distance restraints (< 5 Å) for 3D structure calculation. acs.org | 2D NOESY, ROESY |
| Scalar (J) Coupling Constants | Constrains dihedral angles (e.g., χ1 side-chain torsion angle) in the peptide backbone and side chain. acs.org | 1D 1H NMR, 2D COSY |
| Resonance Assignment | Identifies the specific signals corresponding to the labeled cysteine residue. | 2D HSQC, HMBC, COSY, TOCSY |
| Exchange Spectroscopy (EXSY) | Measures rates of conformational exchange between different peptide isomers or states. acs.org | 2D EXSY, 13C-detected exchange NMR |
| Residual Dipolar Couplings (RDCs) | Provides long-range orientational information about bond vectors relative to a common alignment frame. frontiersin.org | N/A (Requires weakly aligning medium) |
Dl Cysteine 3 13c for Elucidating Enzymatic Reaction Mechanisms
Probing Carbon Rearrangements and Scrambling in Cysteine-Interconverting Enzymes
The use of DL-CYSTEINE (3-13C) is particularly illuminating in studies of enzymes that catalyze the conversion of cysteine to other molecules, where bond cleavages and formations can lead to rearrangements of the carbon skeleton. By monitoring the position of the 13C label in the product molecules, researchers can definitively trace the metabolic fate of the original C-3 carbon of cysteine.
One notable application is in the study of certain metalloenzymes involved in the biosynthesis of natural products. For instance, in the investigation of the biosynthesis of a sulfur-containing compound, L-[3-¹³C]-cysteine was utilized to probe the mechanism of a non-heme iron-dependent dioxygenase. An assay using this labeled substrate revealed that the C-2 carbon, not the C-3 carbon, was lost as formic acid during the reaction. This finding was crucial in piecing together the steps of the biosynthetic pathway.
Another example comes from the study of TglHI, an enzyme involved in the formation of 3-thiaglutamate. When TglA-3-¹³C-Cys was used as the substrate, ¹³C-labeled formate was detected as a byproduct. This directly demonstrated that the β-carbon of the cysteine moiety was excised during the enzymatic reaction.
Table 1: Examples of Carbon Tracing using 3-¹³C-Cysteine
| Enzyme/System | Labeled Substrate | Finding | Implication |
| FlcD (HOD enzyme) | L-[3-¹³C]-cysteine | The C-2 carbon is lost as formic acid. | Elucidates the specific C-C bond cleavage in the biosynthesis of a natural product. |
| TglHI | TglA-3-¹³C-Cys | ¹³C-labeled formate is produced. | Confirms the removal of the β-carbon of cysteine during 3-thiaglutamate formation. |
Identification and Characterization of Enzyme-Substrate Intermediates
A central challenge in enzymology is the detection and characterization of transient enzyme-substrate intermediates. These fleeting species are critical to understanding the catalytic cycle but are often difficult to observe directly. While no specific studies utilizing DL-CYSTEINE (3-13C) to trap and characterize covalent enzyme-substrate intermediates for the enzymes in the scope of this article were identified, the principles of its application are well-founded.
Isotopically labeled substrates can facilitate the identification of intermediates through techniques like mass spectrometry and NMR spectroscopy. A ¹³C label at a specific position can serve as a unique spectroscopic marker. For example, if the C-3 of cysteine becomes part of a covalent adduct with an enzyme, the ¹³C nucleus would exhibit a distinct chemical shift in NMR spectroscopy compared to the free substrate or product.
Strategies to trap such intermediates often involve modifying the enzyme or the reaction conditions to slow down a subsequent catalytic step. For instance, mutating a catalytic residue can sometimes stall the reaction at an intermediate stage, allowing for its characterization. In such a scenario, the presence of the ¹³C label from DL-CYSTEINE (3-13C) within the trapped complex would provide definitive evidence of its origin and structure. While the direct application to cysteine-modifying enzymes with this specific labeled compound awaits further research, this approach remains a powerful potential tool.
Kinetic Isotope Effect (KIE) Studies for Reaction Rate-Limiting Steps
The kinetic isotope effect (KIE) is a powerful tool for investigating the rate-limiting step of an enzymatic reaction and for probing the transition state structure. A KIE is observed when the rate of a reaction changes upon isotopic substitution at or near a position involved in bond breaking or formation in the rate-determining step. For carbon, the replacement of ¹²C with ¹³C can lead to a small but measurable change in reaction velocity.
The magnitude of the ¹³C KIE can provide insights into the degree of bond breaking at the labeled carbon in the transition state. A significant KIE (k¹²/k¹³ > 1) suggests that a bond to the C-3 carbon of cysteine is being broken in the rate-limiting step. Conversely, the absence of a KIE suggests that this bond cleavage is not rate-limiting.
Active Site Investigations of Cysteine-Modifying and Utilizing Enzymes (e.g., Cysteine Synthase, Cysteine Dioxygenase)
DL-CYSTEINE (3-13C) is a valuable tool for probing the environment of the enzyme active site when the substrate is bound. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly well-suited for such investigations. The ¹³C nucleus is a sensitive probe of its local electronic environment, and changes in its chemical shift upon binding of DL-CYSTEINE (3-13C) to an enzyme can provide information about the conformation of the bound substrate and its interactions with active site residues.
Cysteine Synthase: The active site of cysteine synthase contains a pyridoxal-5'-phosphate (PLP) cofactor that forms a Schiff base with the substrate. The binding of DL-CYSTEINE (3-13C) to the active site would place the ¹³C label in close proximity to the PLP and various amino acid residues. ¹³C NMR studies could potentially monitor the changes in the chemical shift of the C-3 carbon as it undergoes the catalytic transformation, providing insights into the electronic changes occurring during the reaction. Furthermore, Nuclear Overhauser Effect (NOE) experiments could be used to identify which protons in the active site are in close spatial proximity to the C-3 of the bound cysteine, helping to map the substrate's orientation.
Although specific NMR studies on cysteine synthase and cysteine dioxygenase using DL-CYSTEINE (3-13C) are not prominently featured in the literature, the methodology has been successfully applied to other systems, demonstrating its potential for yielding high-resolution information about enzyme active sites.
Table 2: Potential Applications of DL-CYSTEINE (3-13C) in Active Site Investigations
| Enzyme | Technique | Potential Information Gained |
| Cysteine Synthase | ¹³C NMR | - Conformation of bound cysteine. - Electronic changes at C-3 during catalysis. - Proximity of active site residues to the β-carbon. |
| Cysteine Dioxygenase | ¹³C NMR | - Conformation of bound cysteine. - Influence of the iron center on the electronic environment of C-3. - Changes in the active site upon substrate binding. |
Advanced Analytical Methodologies for Dl Cysteine 3 13c Tracing
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Tracing
NMR spectroscopy is a powerful, non-invasive technique that provides detailed structural and quantitative information about molecules in a sample. frontiersin.org For tracking ¹³C-labeled compounds, NMR offers unique advantages in identifying labeled metabolites and determining their concentrations.
¹³C-NMR for Direct Detection of Labeled Metabolites and Molecular Fragments.frontiersin.orgsigmaaldrich.comnih.govnih.govresearchgate.netasm.orgrsc.orgnih.govmdpi.comnih.govrsc.org
Direct ¹³C-NMR spectroscopy is a fundamental tool for observing the incorporation of the ¹³C label from DL-CYSTEINE (3-13C) into downstream metabolites. nih.gov The natural abundance of ¹³C is low (about 1.1%), meaning that signals from unenriched carbons are weak. nih.gov When a ¹³C-labeled substrate is introduced, the signals from the labeled positions in the resulting metabolites are significantly enhanced, making them readily detectable against the natural abundance background. nih.gov
This technique allows for the direct identification of metabolites that have been synthesized using the carbon backbone of the administered cysteine. For instance, studies have used ¹³C-NMR to observe the synthesis of taurine (B1682933) and hypotaurine (B1206854) from [3-¹³C]cysteine in cultured astrocytes. frontiersin.orgnih.gov The appearance of strong ¹³C signals corresponding to the carbon atoms in these molecules provides unequivocal evidence of the metabolic conversion. acs.org Similarly, the incorporation of the ¹³C label into glutathione (B108866), a key antioxidant, can be monitored. acs.org
The chemical shift of the ¹³C nucleus is highly sensitive to its local electronic environment. This property is invaluable for identifying not only the labeled metabolites but also the specific position of the label within the molecule. This positional information helps in deducing the precise biochemical reactions that have occurred.
Table 1: Example of ¹³C Chemical Shifts for Cysteine and Related Metabolites
| Compound | Carbon Position | Approximate ¹³C Chemical Shift (ppm) |
| L-Cysteine | Cα | ~55 |
| Cβ (unlabeled) | ~27 | |
| Cβ (¹³C-labeled) | ~27 | |
| C=O | ~172 | |
| Taurine | Cα | ~36 |
| Cβ | ~52 | |
| Hypotaurine | Cα | ~40 |
| Cβ | ~58 | |
| Glutathione (cysteine residue) | Cα | ~54 |
| Cβ | ~26 | |
| Note: Chemical shifts can vary depending on solvent, pH, and temperature. Data is illustrative. hmdb.caresearchgate.net |
Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC) for Structural Connectivity and Isotopic Enrichment Patterns.nih.gov
While 1D ¹³C-NMR is useful, complex biological samples often result in crowded spectra with overlapping signals. Two-dimensional (2D) NMR techniques provide greater resolution and additional structural information by correlating different nuclei within a molecule.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. sdsu.edu In the context of DL-CYSTEINE (3-13C) tracing, an HSQC spectrum will show a cross-peak for each proton attached to a ¹³C-labeled carbon. sdsu.eduhmdb.ca This is extremely useful for confirming the identity of labeled metabolites by matching both the ¹H and ¹³C chemical shifts to known standards. acs.org The intensity of the HSQC cross-peak is also proportional to the concentration of the labeled species, providing a means for semi-quantitative analysis. nih.gov
These 2D techniques are instrumental in resolving ambiguities in metabolite identification and providing a detailed picture of isotopic enrichment patterns within a complex mixture. nih.govresearchgate.net For example, a study on a ¹³C/¹⁵N-labeled conotoxin utilized 2D NMR experiments like HSQC to determine the specific disulfide bond pattern. nih.gov
Quantitative NMR for Absolute Metabolite Concentrations and Flux Determinations
A significant advantage of NMR is its potential for quantitative analysis (qNMR). researchgate.net Unlike mass spectrometry, where ionization efficiencies can vary between compounds, the signal intensity in NMR is directly proportional to the number of nuclei contributing to the signal, given appropriate experimental setup. nih.govresearchgate.net
To determine absolute concentrations, a reference compound of known concentration is added to the sample. By comparing the integral of a metabolite's ¹³C signal to the integral of the reference signal, its concentration can be calculated. researchgate.netacs.org This approach has been used to measure metabolite concentrations in various biological samples with high accuracy. acs.org
Furthermore, by acquiring a time-course of ¹³C-NMR spectra after the introduction of DL-CYSTEINE (3-13C), it is possible to measure metabolic fluxes—the rates of biochemical reactions. nih.govfrontiersin.org Mathematical models are used to fit the time-dependent changes in the isotopic enrichment of various metabolites, providing quantitative insights into the dynamics of the metabolic network. frontiersin.orgnih.gov This type of metabolic flux analysis is a powerful tool for understanding how metabolic pathways are regulated under different physiological or pathological conditions. nih.govembopress.org
Mass Spectrometry (MS) Platforms for Isotopic Abundance Profiling
Mass spectrometry (MS) is another cornerstone technology in metabolomics, prized for its exceptional sensitivity and ability to analyze a wide range of compounds. nih.gov When coupled with chromatographic separation techniques, MS can measure the mass-to-charge ratio of ions, allowing for the detection and quantification of metabolites and their isotopologues (molecules that differ only in their isotopic composition).
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites.frontiersin.orgnih.govnih.gov
GC-MS is a robust and highly reproducible technique for the analysis of small, volatile, and thermally stable metabolites. mdpi.com Amino acids like cysteine are not inherently volatile, so they require a chemical derivatization step to increase their volatility before GC analysis. sigmaaldrich.com Common derivatization methods include silylation, where active hydrogens are replaced with trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (TBDMS) groups. sigmaaldrich.com
Once derivatized, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter the mass spectrometer. In the context of DL-CYSTEINE (3-13C) tracing, the mass spectrometer can distinguish between the unlabeled (¹²C) and labeled (¹³C) versions of cysteine and its metabolites. The incorporation of a ¹³C atom results in a mass shift of +1 Da for the molecular ion and any fragments containing the label.
A study using GC-MS to measure transsulphuration in sheep successfully analyzed the t-butyldimethylsilyl derivatives of [3-¹³C]cysteine. nih.gov The researchers were able to measure the enrichment of the tracer in plasma and skin samples with high accuracy and precision. nih.gov However, it is important to be aware of potential artifacts that can arise during derivatization. For example, cysteine has been shown to degrade to dehydroalanine (B155165) under certain GC-MS derivatization conditions. nih.gov
Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids
| Reagent | Abbreviation | Target Functional Groups |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -NH₂, -SH |
| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -OH, -NH₂, -SH |
| Propyl chloroformate | -NH₂, -COOH | |
| This table provides examples of common reagents. sigmaaldrich.comnih.govd-nb.info |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Biological Samples.frontiersin.orgnih.govnih.gov
LC-MS/MS is an exceptionally versatile and sensitive technique, making it ideal for analyzing complex biological matrices like plasma, urine, and cell extracts with minimal sample preparation. rsc.orgnih.govresearchgate.net Unlike GC-MS, LC-MS is suitable for a wider range of compounds, including those that are non-volatile or thermally labile.
In a typical LC-MS/MS workflow, the sample is first separated by liquid chromatography. The eluting compounds are then ionized, most commonly by electrospray ionization (ESI), and enter the mass spectrometer. The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), is highly selective and allows for accurate quantification even in complex mixtures. wur.nl
For tracing DL-CYSTEINE (3-13C), LC-MS/MS can track the incorporation of the ¹³C label into a wide array of downstream metabolites. acs.org The +1 mass shift caused by the ¹³C label is easily detected. unc.edu Stable-isotope-labeled internal standards, including ¹³C-labeled amino acids, are often used to ensure accurate quantification by correcting for matrix effects and variations in instrument response. nih.gov
Derivatization can also be employed in LC-MS to improve chromatographic properties and ionization efficiency. wur.nlmdpi.com For example, derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) has been shown to be effective for the analysis of amino acids in complex samples. wur.nl Recent studies have successfully applied LC-MS/MS to trace the metabolism of ¹³C-labeled glucose and ¹⁵N-labeled glutamine to reconstruct glutathione metabolism in neurons, demonstrating the power of this technique to map complex metabolic networks. acs.org
High-Resolution Orbitrap and Quadrupole Time-of-Flight (QTOF) MS for Accurate Mass and Isotopologue Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone for the analysis of isotopically labeled compounds, offering exceptional mass accuracy and resolving power. acs.orgnih.gov This enables the differentiation of isotopologues—molecules that differ only in their isotopic composition—from other molecules with very similar masses. nih.gov Two of the most powerful HRMS technologies are Orbitrap and Quadrupole Time-of-Flight (QTOF) mass spectrometry.
Orbitrap Mass Spectrometry
Orbitrap mass spectrometers are renowned for their exceptionally high resolution, often exceeding 100,000 FWHM, and sub-1-ppm mass accuracy. thermofisher.comuni-regensburg.de This level of performance is achieved by trapping ions in an electrostatic field and measuring the frequency of their orbital motion, which is inversely proportional to the square root of their mass-to-charge ratio (m/z). thermofisher.com For the analysis of DL-CYSTEINE (3-13C), this means that the mass difference between the unlabeled cysteine and the ¹³C-labeled variant can be easily resolved.
The high resolving power of Orbitrap technology allows for the detailed analysis of the isotopic distribution within a peptide or protein that has incorporated DL-CYSTEINE (3-13C). nih.gov This provides insights into metabolic pathways and protein turnover. nih.govvliz.be Furthermore, the high sensitivity of Orbitrap instruments is crucial when dealing with low-abundance metabolites derived from the labeled cysteine. nih.gov Modern Orbitrap systems can be coupled with liquid chromatography (LC) for the separation of complex mixtures prior to mass analysis, enhancing the specificity of detection. rsc.orgrsc.org
Quadrupole Time-of-Flight (QTOF) Mass Spectrometry
QTOF mass spectrometers are hybrid instruments that combine a quadrupole mass filter with a time-of-flight (TOF) analyzer. labcompare.com This combination provides high sensitivity, speed, and accurate mass measurement for both precursor and product ions. labcompare.comual.es The quadrupole can be used to select a specific ion, such as the molecular ion of a metabolite of DL-CYSTEINE (3-13C), which is then fragmented in a collision cell. The resulting fragment ions are analyzed by the TOF mass analyzer, which separates ions based on the time it takes them to travel through a flight tube. labcompare.com
QTOF instruments are particularly well-suited for qualitative and quantitative studies. nih.gov Their MS/MS capabilities allow for the structural elucidation of unknown metabolites by analyzing their fragmentation patterns. ual.es The accurate mass measurements of both the precursor and fragment ions provide a high degree of confidence in compound identification. ual.es The speed of QTOF systems makes them compatible with fast chromatography techniques, enabling high-throughput analysis of samples from metabolic tracer experiments. labcompare.com
Table 1: Comparison of Orbitrap and QTOF MS for DL-CYSTEINE (3-13C) Analysis
| Feature | High-Resolution Orbitrap MS | Quadrupole Time-of-Flight (QTOF) MS |
|---|---|---|
| Primary Strength | Unparalleled mass resolution and accuracy. acs.orgthermofisher.com | High speed, sensitivity, and MS/MS capabilities for structural analysis. labcompare.com |
| Mass Resolution | Typically >100,000 FWHM, can reach up to 1,000,000 FWHM. thermofisher.com | Typically up to 40,000 FWHM. thermofisher.com |
| Mass Accuracy | Sub-1-ppm is routinely achieved. thermofisher.com | High, provides accurate mass for precursor and product ions. ual.es |
| Key Application for DL-CYSTEINE (3-13C) | Resolving complex isotopic patterns in peptides and metabolites. nih.gov | Identifying and quantifying metabolites of labeled cysteine and elucidating their structures. uni-regensburg.denih.gov |
| Data Acquisition | Full scan HRAM data allows for retrospective analysis. thermofisher.com | Fast acquisition is suitable for coupling with rapid chromatography. labcompare.com |
Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotopic Composition
In a typical IRMS workflow for amino acid analysis, the sample is first combusted to convert the organic compounds into simple gases like carbon dioxide (CO₂). ucdavis.edu This gas is then introduced into the mass spectrometer, where the different isotopologues (e.g., ¹²CO₂ and ¹³CO₂) are separated by a magnetic sector and detected by Faraday cups. vliz.be The high precision of IRMS allows for the detection of very small changes in isotopic abundance. ub.edu
Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a powerful variation of this technique. ucdavis.edunih.gov It combines the separation power of gas chromatography with the high-precision measurement capabilities of IRMS. ucdavis.edu This allows for the determination of the ¹³C enrichment of individual amino acids, including cysteine, within a complex mixture. ub.edunih.gov This is particularly useful for metabolic flux analysis, where the flow of carbon through different metabolic pathways can be traced. nih.gov
Table 2: Key Aspects of IRMS for DL-CYSTEINE (3-13C) Analysis
| Feature | Description |
|---|---|
| Principle | Measures the average ratio of isotopes (e.g., ¹³C/¹²C) in a bulk sample. vliz.be |
| Sample Preparation | Typically involves combustion of the sample to convert carbon to CO₂. ucdavis.edu |
| Instrumentation | Uses a magnetic sector to separate ions and Faraday cups for high-precision detection. vliz.be |
| Key Application for DL-CYSTEINE (3-13C) | Quantifying the overall ¹³C enrichment in tissues, cells, or specific isolated compounds. ub.edunih.gov |
| Coupled Technique | GC-C-IRMS allows for compound-specific isotope analysis of individual amino acids. ucdavis.edu |
Chromatographic Separation Techniques for Pre-Analytical Sample Preparation and Metabolite Resolution
Chromatography is an essential step in the analysis of complex biological samples, serving to separate the analyte of interest, such as DL-CYSTEINE (3-13C) and its metabolites, from other components of the matrix. labcompare.com This pre-analytical purification and resolution are critical for reducing ion suppression in mass spectrometry and ensuring accurate quantification.
Ion-Exchange Chromatography for Amino Acid Separation
Ion-exchange chromatography (IEX) separates molecules based on their net charge. fredhutch.org Since amino acids are zwitterionic molecules, their charge is dependent on the pH of the surrounding solution. fredhutch.org This property is exploited in IEX for their separation. For the analysis of cysteine, either cation or anion exchange chromatography can be employed. researchgate.net193.16.218
In cation-exchange chromatography, a negatively charged stationary phase is used. At a low pH, amino acids are positively charged and bind to the column. They can then be eluted by increasing the pH or the salt concentration of the mobile phase. uni-mate.hu Conversely, anion-exchange chromatography utilizes a positively charged stationary phase and is particularly effective for separating acidic amino acids. researchgate.net The separation of cysteine can be sensitive to both pH and temperature, requiring careful optimization of the chromatographic conditions. 193.16.218uni-mate.hu IEX is a robust technique for purifying amino acids from protein hydrolysates or biological fluids prior to mass spectrometric analysis. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Metabolites
Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is well-suited for the separation of polar compounds like amino acids. rsc.org In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of an organic solvent and a small amount of water. mdpi.com A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition between this layer and the mobile phase. mdpi.com
HILIC is particularly advantageous for the analysis of amino acids because it provides good retention for these highly polar molecules, which are often poorly retained on traditional reversed-phase columns. rsc.orgrsc.org This technique can be directly coupled to mass spectrometry, and the high organic content of the mobile phase can enhance electrospray ionization efficiency. researchgate.net Several studies have demonstrated the successful use of HILIC for the separation and quantification of cysteine and other amino acids in various biological matrices without the need for derivatization. rsc.orgmdpi.com Zwitterionic HILIC stationary phases, some of which are based on cysteine itself, have shown excellent performance in separating polar analytes. researchgate.netacs.org
Table 3: Chromatographic Techniques for DL-CYSTEINE (3-13C) Analysis
| Technique | Principle | Application for DL-CYSTEINE (3-13C) |
|---|---|---|
| Ion-Exchange Chromatography (IEX) | Separation based on the net charge of the analyte. fredhutch.org | Purification and separation of cysteine from other amino acids in complex mixtures like protein hydrolysates. researchgate.netuni-mate.hu |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar analytes between a polar stationary phase and a highly organic mobile phase. mdpi.com | Retention and separation of the polar cysteine molecule and its metabolites, often with enhanced MS sensitivity. rsc.orgrsc.org |
Applications of Dl Cysteine 3 13c in Specific Biological Systems Research
Microbial Metabolism and Fermentation Studies
In microbiology, DL-CYSTEINE (3-13C) is instrumental in quantifying the dynamics of sulfur metabolism, amino acid biosynthesis, and cellular responses to stress. It is a key tool in the field of ¹³C-Metabolic Flux Analysis (¹³C-MFA), which quantitatively investigates cellular metabolism and carbon flux distributions throughout metabolic pathways. researchgate.net13cflux.net This approach is critical for understanding and engineering microbial systems for biotechnological applications.
Investigating Cysteine Homeostasis and Stress Responses in Bacteria (e.g., E. coli, Corynebacterium glutamicum, Geobacter sulfurreducens)
Maintaining cysteine homeostasis is crucial for bacterial survival, as both deficiency and excess of this amino acid can be detrimental. researchgate.netnih.gov DL-CYSTEINE (3-13C) allows researchers to trace the metabolic strategies bacteria employ to manage intracellular cysteine levels, especially under stress conditions.
Escherichia coli : In E. coli, excess cysteine is managed through several mechanisms, including its export into the medium, incorporation into glutathione (B108866) (GSH), and degradation to produce hydrogen sulfide (H₂S). nih.govnih.gov When exposed to stressors like antibiotics, E. coli can experience disruptions in cysteine homeostasis, leading to increased intracellular cysteine and subsequent synthesis of GSH. nih.govnih.gov By supplying ¹³C-labeled cysteine, researchers can quantify the flux of carbon into these specific pathways, revealing how the cell dynamically allocates cysteine to mitigate stress.
Corynebacterium glutamicum : This bacterium is widely used for the industrial production of amino acids. Studies on mutants, such as those with a deleted transcriptional regulator McbR, reveal significant metabolic rerouting and oxidative stress responses. researchgate.net Such stress conditions impact the biosynthesis of sulfur-containing amino acids. Using ¹³C-labeled substrates in these mutants helps to quantify the resulting metabolic flux redistribution, providing insights into the regulatory networks governing cysteine and methionine biosynthesis. researchgate.netnih.govnih.gov
Geobacter sulfurreducens : This anaerobic bacterium demonstrates tight control over the production and concentration of cysteine and related thiol compounds. nih.govfrontiersin.org Research using isotopically labeled cysteine has uncovered a novel metabolic strategy for maintaining cysteine homeostasis: the conversion of excess cysteine into penicillamine (B1679230) through dimethylation at the C-3 atom. nih.govnih.gov The use of DL-CYSTEINE (3-13C) was crucial to confirm that penicillamine was directly synthesized from cysteine and not through an indirect metabolic response. nih.govresearchgate.net This finding highlights a previously unknown pathway for managing cysteine levels in anaerobic bacteria.
| Organism | Homeostatic Mechanism | Research Finding Confirmed with Labeled Cysteine |
| Geobacter sulfurreducens | Conversion to Penicillamine | Confirmed that penicillamine is formed by the direct dimethylation of the C-3 atom of cysteine to maintain low intracellular concentrations. nih.govnih.gov |
| Escherichia coli | Export and Degradation | Tracing the flux of cysteine into export channels and its degradation into H₂S under stress conditions. nih.govnih.gov |
| Corynebacterium glutamicum | Transcriptional Regulation | Quantifying metabolic flux changes in response to oxidative stress and deletion of regulators controlling sulfur metabolism. researchgate.netfrontiersin.org |
Optimization of L-Cysteine Bioproduction Pathways in Genetically Engineered Microorganisms
The fermentative production of L-cysteine is a significant area of industrial biotechnology. nih.govnih.gov Metabolic engineering aims to enhance the yield, titer, and productivity of target chemicals by optimizing microbial metabolism. researchgate.netnih.gov ¹³C-Metabolic Flux Analysis (¹³C-MFA), which relies on tracers like ¹³C-labeled glucose or amino acids, is a cornerstone of this field. 13cflux.netnih.gov
By introducing DL-CYSTEINE (3-13C) or its labeled precursors into the fermentation medium, researchers can:
Identify Metabolic Bottlenecks : ¹³C-MFA can pinpoint rate-limiting steps in the L-cysteine biosynthesis pathway. nih.gov For example, it can quantify the flux through serine O-acetyltransferase (encoded by the cysE gene), a key regulatory point. nih.govnih.gov
Quantify Flux to Competing Pathways : The analysis reveals how much carbon is diverted from the main production pathway into competing metabolic routes, such as degradation pathways. nih.govresearchgate.net This knowledge allows for targeted gene knockouts to redirect metabolic flux towards L-cysteine synthesis. nih.gov
| Engineering Strategy | Target Gene(s) / Pathway | Rationale |
| Enhance Biosynthesis | cysE (serine O-acetyltransferase) | Overexpress a feedback-inhibition-insensitive variant to increase the synthesis of the direct precursor, O-acetylserine. nih.govnih.gov |
| Weaken Degradation | tnaA, sdaA (L-cysteine desulfhydrases) | Knock out genes responsible for cysteine degradation to prevent loss of the final product. nih.govnih.gov |
| Improve Export | ydeD, eamA (Exporter proteins) | Overexpress transporter genes to efficiently export L-cysteine out of the cell, reducing intracellular toxicity and feedback inhibition. nih.govnih.gov |
| Increase Precursor Supply | serA, serB, serC (L-serine biosynthesis) | Enhance the pathway that produces L-serine, the precursor for L-cysteine synthesis. researchgate.netnih.gov |
Role of Cysteine in Microbial Signaling and Interactions
Cysteine and its metabolic byproducts, particularly hydrogen sulfide (H₂S), are increasingly recognized as important signaling molecules in microbial communities. nih.gov H₂S can influence bacterial virulence and antibiotic sensitivity. nih.gov Stable isotope tracers like DL-CYSTEINE (3-13C) are essential for studying the production and fate of these signaling molecules. By tracing the labeled carbon, researchers can accurately quantify the rate of cysteine degradation into H₂S under specific environmental cues or during interactions with other microbes. This allows for a deeper understanding of how bacteria use cysteine-derived molecules to communicate and adapt to their surroundings.
Plant Metabolic Physiology Research
In plants, sulfur is an essential macronutrient, and cysteine is the central compound in sulfur assimilation, acting as the precursor for a wide range of vital molecules. researchgate.netbohrium.com DL-CYSTEINE (3-13C) enables detailed investigation into the pathways of sulfur metabolism and the synthesis of protective compounds under stress.
Sulfur Assimilation and Cysteine Synthesis Pathways in Plants
Plants absorb sulfur primarily as inorganic sulfate from the soil. wikipedia.org This sulfate is then reduced and incorporated into cysteine in a multi-step enzymatic pathway primarily located in the chloroplasts. wikipedia.orgnih.gov Cysteine is the first organic compound formed in this process, making it a pivotal point in sulfur metabolism. researchgate.netbohrium.com
Using DL-CYSTEINE (3-13C) allows researchers to:
Trace the flow of carbon from cysteine into other essential sulfur-containing amino acids, most notably methionine, through the transsulfuration pathway. wikipedia.org
Determine the rate at which cysteine is incorporated into proteins, providing insights into protein synthesis and turnover.
Investigate the regulation of the sulfur assimilation pathway by tracking the fate of cysteine under varying nutrient conditions.
The synthesis of cysteine itself involves the enzyme O-acetylserine (thiol)lyase, which combines O-acetylserine and sulfide. wikipedia.org Studying the flux through this reaction using labeled substrates is key to understanding how plants regulate the production of this vital amino acid.
Glutathione and Phytochelatin Biosynthesis in Response to Environmental Stress
Plants synthesize glutathione (GSH) and phytochelatins (PCs) to defend against environmental stressors, particularly heavy metal toxicity and oxidative stress. researchgate.netfrontiersin.org Cysteine is a direct and essential precursor for both of these molecules.
Glutathione (GSH) : This tripeptide (γ-glutamyl-cysteinyl-glycine) is a major antioxidant in plant cells. frontiersin.org Its synthesis is catalyzed by two enzymes, and cysteine provides the critical thiol group responsible for its redox activity. frontiersin.org Using DL-CYSTEINE (3-13C), scientists can trace the incorporation of cysteine into the glutathione pool, quantifying how its synthesis rate changes in response to oxidative stress. researchgate.netnih.gov
Phytochelatins (PCs) : These are small, cysteine-rich peptides synthesized from glutathione. nih.gov Their primary role is to chelate and detoxify heavy metals and metalloids such as cadmium (Cd), arsenic (As), and zinc (Zn). nih.govnih.gov The synthesis of PCs is induced by the presence of these toxic ions. researchgate.net By supplying DL-CYSTEINE (3-13C), researchers can follow the metabolic cascade from cysteine to glutathione and finally to phytochelatins. This allows for the quantification of the plant's detoxification response and helps determine the capacity of different plant species to tolerate heavy metal stress. nih.govnih.gov
| Metal/Metalloid | Role of Phytochelatins (PCs) |
| Cadmium (Cd) | PCs are the primary ligands for chelating and sequestering Cd ions into the vacuole, which is a major detoxification mechanism. researchgate.netnih.gov |
| Arsenic (As) | PCs bind to arsenite (As(III)) to form As-PC complexes, which are then transported into the vacuole for sequestration. nih.gov |
| Zinc (Zn) | PC synthesis is essential for detoxifying excess zinc and contributes to the accumulation and homeostasis of this essential but potentially toxic metal. nih.gov |
| Copper (Cu) | PCs are involved in the detoxification of copper ions, which have a high affinity for sulfur-containing ligands. nih.gov |
| Mercury (Hg) | PCs play a role in binding and detoxifying mercury ions. nih.gov |
| Lead (Pb) | PCs contribute to the chelation and detoxification of lead ions. nih.gov |
Cysteine's Role in Plant Defense Mechanisms and Secondary Metabolite Production
The use of stable isotope labeling with compounds like DL-CYSTEINE (3-13C) is a powerful technique for elucidating the complex metabolic pathways in plants, particularly in response to environmental stressors. Cysteine holds a pivotal position in plant biochemistry, serving as the primary entry point of reduced sulfur into organic molecules. nih.gov It is the precursor for a multitude of essential biomolecules, including numerous plant defense compounds and secondary metabolites. nih.gov
Isotopic labeling strategies, such as feeding plants DL-CYSTEINE (3-13C), allow researchers to trace the carbon backbone of the cysteine molecule as it is incorporated into various downstream products. This metabolic flux analysis helps to identify and quantify the flow of carbon from cysteine into defense-related compounds. nih.gov These compounds include, but are not limited to:
Glucosinolates: A class of sulfur-containing secondary metabolites characteristic of the Brassicaceae family (e.g., radish, Arabidopsis). Upon tissue damage, these compounds are hydrolyzed into biologically active molecules like isothiocyanates, which act as deterrents to herbivores and pathogens. mdpi.com Tracing with DL-CYSTEINE (3-13C) can map the contribution of cysteine's carbon skeleton to the synthesis of these protective molecules.
Phytoalexins: Antimicrobial compounds synthesized by plants in response to pathogen attack. Many phytoalexins are sulfur-rich, and their synthesis is directly dependent on the availability of cysteine.
Glutathione (GSH): A critical antioxidant and signaling molecule involved in detoxifying reactive oxygen species (ROS) generated during stress conditions. Cysteine is the rate-limiting precursor for GSH synthesis, and DL-CYSTEINE (3-13C) can be used to measure the rate of GSH production under duress, providing a quantitative measure of the plant's antioxidant response. nih.gov
By tracking the ¹³C label, researchers can differentiate between pre-existing pools of metabolites and those newly synthesized in response to a specific stimulus, such as herbivory or fungal infection. This approach provides detailed insights into the metabolic reprogramming that underpins plant defense. nih.gov
Mammalian Cell Culture and In Vivo Animal Model Investigations
Stable isotope tracers such as DL-CYSTEINE (3-13C) are indispensable tools for investigating cysteine metabolism and its role in mammalian physiology and pathophysiology. chempep.com These non-radioactive labeled compounds allow for the safe and precise tracking of metabolic pathways in controlled in vitro and complex in vivo environments. researchgate.net
Cysteine Metabolism in Specific Cell Types and Tissue Ex-Vivo Models
In mammalian cell culture, cysteine is an essential amino acid that must be supplied exogenously. sigmaaldrich.com It plays critical roles in protein synthesis, redox balance, and the production of vital metabolites. nih.gov Using DL-CYSTEINE (3-13C) in cultured cells allows for quantitative metabolic flux analysis to understand how different cell types utilize this amino acid. nih.gov
For example, in Chinese Hamster Ovary (CHO) cell cultures, which are widely used for producing recombinant proteins, ¹³C-metabolic flux analysis has been employed to optimize cell growth and productivity. Studies have shown that supplementing media with cysteine-containing dipeptides can alter glucose metabolism, and tracing with labeled cysteine can reveal the specific metabolic rewiring involved, such as changes in glycolytic fluxes. ambic.org
In neuroscience research, cultured primary cortical neurons and glial cells can be treated with DL-CYSTEINE (3-13C) to investigate cell-specific differences in cysteine metabolism. Such studies have revealed that neurons, for instance, maintain significantly higher levels of D-cysteine compared to glial cells, suggesting distinct roles in the central nervous system. nih.gov Furthermore, tracing the ¹³C label into glutathione provides a direct measure of a cell's capacity to handle oxidative stress, a key factor in neurodegenerative diseases. nih.gov
Ex-vivo tissue models, such as precision-cut tissue slices from the liver or brain, can be incubated with DL-CYSTEINE (3-13C) to study organ-specific metabolism while preserving the tissue microenvironment. This method allows for the direct measurement of the conversion of cysteine into downstream metabolites like taurine (B1682933), hypotaurine (B1206854), and glutathione, providing data on tissue-specific metabolic capacities without the complexities of systemic circulation. researchgate.net
Tracing Cysteine Fluxes in Animal Models of Metabolism and Disease
In vivo stable isotope tracing studies in animal models, such as rodents, have provided profound insights into systemic cysteine metabolism. nih.gov By infusing an animal with DL-CYSTEINE (3-13C) and analyzing tissues and plasma with mass spectrometry or NMR, researchers can map the fate of cysteine throughout the body. nih.govnih.gov
A comprehensive study using ¹³C-labeled cystine in murine models characterized cysteine metabolism across various normal tissues and in genetically engineered mouse models of cancer. nih.govnih.gov The research revealed significant differences in how tissues acquire and utilize cysteine. For instance, the liver and pancreas demonstrated high rates of de novo cysteine synthesis, whereas the lung was entirely dependent on uptake from circulation. nih.govnih.gov In contrast, both normal tissues and tumors universally relied on the uptake of cystine (the oxidized dimer of cysteine) from the bloodstream. nih.gov
The data below, derived from such tracing studies, illustrates the differential metabolism of cysteine into glutathione across various tissues.
| Tissue Type | Primary Cysteine Source | Relative Glutathione Labeling from ¹³C-Cystine | Key Finding |
|---|---|---|---|
| Normal Liver | De novo synthesis & Uptake | High | Demonstrates high capacity for both synthesis and uptake. nih.govnih.gov |
| Normal Pancreas | De novo synthesis & Uptake | High | Similar to the liver, shows robust cysteine synthesis. nih.govnih.gov |
| Normal Lung | Uptake only | Moderate | Lacks de novo synthesis, relies on circulatory cystine. nih.govnih.gov |
| Pancreatic Tumor | Uptake only | High | Downregulates synthesis and becomes highly dependent on uptake. nih.govnih.gov |
| Lung Tumor | Uptake only | Low | Shows less active glutathione metabolism compared to other tumors. nih.govnih.gov |
These studies demonstrate that while cystine uptake is a universal feature, the subsequent metabolic flux into pathways like glutathione synthesis is highly tissue- and context-dependent. nih.gov Such insights are crucial for understanding metabolic reprogramming in diseases like cancer and for identifying potential therapeutic targets. researchgate.net
Insights into Cysteine Homeostasis and Redox Regulation in Animal Systems
Cysteine homeostasis is intrinsically linked to cellular redox regulation, primarily through its role as a precursor to the major intracellular antioxidant, glutathione (GSH), and its participation in the cysteine/cystine (Cys/CySS) redox couple. nih.gov The ratio of reduced cysteine to its oxidized form, cystine, is a critical indicator of the extracellular redox environment. researchgate.net
The use of DL-CYSTEINE (3-13C) in animal models allows for the dynamic quantification of the fluxes that maintain these critical pools. By tracing the incorporation of the ¹³C label, researchers can measure the rates of:
Glutathione Synthesis: Determining how quickly cysteine is converted to GSH, which reflects the cell's capacity to respond to oxidative stress. nih.gov
Cysteine Catabolism: Tracking the breakdown of cysteine into taurine and sulfate, which helps regulate intracellular cysteine levels to prevent toxicity. semanticscholar.org
Inter-organ Flux: Following the movement of labeled cysteine and its metabolites between different organs, highlighting the liver's central role in maintaining systemic cysteine homeostasis. nih.gov
Studies in rodent models have shown that the Cys/CySS redox state is disrupted in various disease states, including neurological disorders. researchgate.netnih.gov For example, in animal models of temporal lobe epilepsy, a significant disruption in the plasma Cys/CySS couple was observed, highlighting its role as a potential biomarker of systemic oxidative stress. nih.gov Isotope tracing with DL-CYSTEINE (3-13C) enables a deeper understanding of the mechanisms underlying this disruption by quantifying the metabolic shifts that lead to an imbalanced redox state. wustl.edu These investigations are fundamental to uncovering how dysregulation of cysteine metabolism contributes to disease pathology and how redox homeostasis is maintained in healthy systems.
Challenges and Future Directions in Dl Cysteine 3 13c Isotope Tracer Research
Advancements in High-Throughput Isotope Tracing Methodologies
The demand for analyzing large sample sets in metabolic research has driven the development of high-throughput isotope tracing methodologies. Traditionally, isotope tracing has been a low-throughput endeavor. chemie-brunschwig.ch However, recent advancements in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, coupled with sophisticated bioinformatics, are paving the way for more rapid and comprehensive analyses. ckisotopes.comtum.de
A key challenge lies in increasing the throughput without compromising the quality and resolution of the data. Innovations in sample preparation, automated data acquisition, and processing are crucial. For instance, the development of ultra-high-performance liquid chromatography (UHPLC) systems coupled with high-resolution mass spectrometers (HRMS) allows for faster separation and more sensitive detection of labeled metabolites.
Future advancements will likely focus on further miniaturization and automation of the entire workflow, from cell culture and isotope labeling to sample analysis. The development of standardized protocols and quality control measures will also be essential to ensure the reproducibility and comparability of data across different laboratories.
Integration of Isotope Tracer Data with Multi-Omics Datasets (e.g., Proteomics, Transcriptomics) for Systems-Level Understanding
To gain a holistic view of cellular function, it is imperative to integrate data from various "omics" platforms. mdpi.com Combining DL-CYSTEINE (3-13C) tracer data with proteomics and transcriptomics allows researchers to connect metabolic fluxes with changes in protein expression and gene regulation. pwr.edu.pldb-thueringen.de This integrated approach provides a more complete picture of how cells respond to various stimuli and how metabolic pathways are rewired in disease states. mdpi.com
A significant challenge in this area is the development of robust statistical and computational methods for integrating large and heterogeneous datasets. nih.gov Future efforts will need to focus on creating sophisticated data integration platforms and visualization tools that can handle the complexity of multi-omics data and reveal meaningful biological insights. frontiersin.org
| Tool/Platform | Function | Reference |
| Cellular Overview | Visualizes multi-omics data on metabolic network diagrams. | frontiersin.org |
| POPLS-DA | A probabilistic data integration method for multi-omics data. | nih.gov |
Development of Novel Computational Tools for Isotopic Data Processing and Network Reconstruction
The analysis of isotope tracing data is computationally intensive and requires specialized software. nih.gov Several tools are available for processing raw mass spectrometry data, correcting for natural isotope abundance, and calculating metabolic fluxes. nih.govacs.org However, there is a continuous need for more advanced computational tools that can handle the increasing complexity of experimental designs and data. nih.gov
Future tools should aim to provide more automated and user-friendly workflows for data analysis. oup.com This includes the development of algorithms for untargeted isotope tracing, which can identify all metabolites that become labeled from a specific tracer without prior knowledge. nih.gov Furthermore, improved tools for metabolic network reconstruction will be crucial for interpreting isotope labeling patterns in the context of the entire metabolic network. osti.gov
| Computational Tool | Primary Function | Key Feature |
| 13CFLUX | Metabolic flux analysis. | Global nonlinear optimization to fit observed 13C labeling patterns. nih.gov |
| Omix | Network visualization. | Particularly good for visualizing fluxes and 13C data. nih.gov |
| IsoSearch | Untargeted isotopomer tracing. | Analyzes untargeted metabolomic and lipidomic datasets from HR-LC-MS/MS. nih.gov |
| CumoVis | Visual workflows for 13C-MFA. | Provides a tailored tool for label tracing. oup.com |
Expanding the Application of DL-CYSTEINE (3-13C) to Emerging Fields of Biological Inquiry (e.g., glycometabolism, lipid metabolism interconnections)
The application of DL-CYSTEINE (3-13C) is expanding beyond its traditional use in studying protein synthesis and redox homeostasis. There is growing interest in using this tracer to investigate the interconnections between cysteine metabolism and other major metabolic pathways, such as glycometabolism and lipid metabolism. dovepress.comfrontiersin.org
For instance, cysteine can be metabolized to pyruvate (B1213749), which can then enter the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism that is tightly linked to glucose metabolism. nih.gov Similarly, cysteine is a precursor for coenzyme A, which is essential for fatty acid synthesis and oxidation. researchgate.net By tracing the fate of the 13C label from DL-CYSTEINE (3-13C), researchers can quantify the contribution of cysteine to these interconnected pathways. nih.gov
Future research will likely uncover novel roles for cysteine in regulating these fundamental metabolic processes, with implications for understanding diseases such as diabetes, obesity, and cancer. researchgate.netmdpi.com
Exploration of Cysteine's Role in Inter-Organelle Metabolic Communication
Cells are highly compartmentalized, with different metabolic processes occurring in specific organelles such as mitochondria, the cytosol, and lysosomes. Understanding how metabolites are transported and utilized between these compartments is a key area of research. mdpi.com DL-CYSTEINE (3-13C) can be a valuable tool for studying the role of cysteine in inter-organelle metabolic communication. researchgate.net
For example, the transport of cysteine into mitochondria is crucial for the synthesis of iron-sulfur clusters and for maintaining the mitochondrial glutathione (B108866) pool. mdpi.com By tracking the 13C label, researchers can follow the path of cysteine from the extracellular space into the cytosol and then into different organelles, providing insights into the dynamics of these transport processes.
A study on fasting Drosophila revealed that the lysosomal export of cystine, which is then reduced to cysteine, plays a role in coordinating the remobilization of internal nutrient stores. researchgate.net This process involves communication between lysosomes and mitochondria, highlighting how changes in diet can divert the metabolic fate of an amino acid. researchgate.net
Future studies using DL-CYSTEINE (3-13C) will likely focus on elucidating the specific transporters and regulatory mechanisms that govern the flux of cysteine and its derivatives between organelles, and how these processes are altered in disease.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying DL-Cysteine (3-13C) in complex biological matrices?
- Methodological Answer : Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-Q-Orbitrap HRMS) is a gold standard for detecting DL-Cysteine (3-13C) in saliva, urine, or cellular lysates. This method achieves simultaneous separation and quantification of isotopically labeled cysteine alongside other thiols (e.g., glutathione) with a sensitivity of 0.5–10 nM. Key steps include derivatization with isotope-coded reagents to enhance ionization efficiency and minimize matrix interference .
Q. How should DL-Cysteine (3-13C) be stored to maintain isotopic integrity and chemical stability?
- Methodological Answer : Store DL-Cysteine (3-13C) under anhydrous conditions at –20°C in inert atmospheres (e.g., argon) to prevent oxidation of the thiol group and isotopic exchange. Use amber vials to limit light-induced degradation. Prior to use, verify isotopic purity (>99% 13C at position 3) via NMR or isotopic ratio mass spectrometry .
Q. What are the key considerations when designing metabolic flux experiments using DL-Cysteine (3-13C)?
- Methodological Answer : Ensure uniform isotopic labeling by pre-equilibrating cell cultures with DL-Cysteine (3-13C) for ≥3 cell divisions. Monitor incorporation efficiency via LC-MS/MS, and account for natural isotope abundance in unlabeled metabolites. Optimize extraction protocols (e.g., cold methanol quenching) to preserve labile thiol intermediates .
Advanced Research Questions
Q. How can researchers resolve discrepancies in isotopic enrichment data for DL-Cysteine (3-13C) in tracer studies?
- Methodological Answer : Cross-validate results using orthogonal techniques:
- NMR spectroscopy to confirm 13C positional labeling and detect isotopic scrambling.
- Isotope dilution assays with internal standards (e.g., DL-Homocysteine-d4) to correct for matrix effects.
- Kinetic modeling to distinguish between isotopic dilution from endogenous pools and true metabolic flux .
Q. What synthetic strategies optimize the yield of S-protected DL-Cysteine (3-13C) derivatives for redox studies?
- Methodological Answer : Use benzyl or tert-butyl groups to protect the thiol moiety during synthesis. For example, electrochemical cleavage of S-benzyl groups under mild conditions (e.g., –1.2 V vs. Ag/AgCl) preserves the 13C label and avoids racemization. Purify intermediates via reverse-phase HPLC, and confirm stereochemical integrity using chiral columns .
Q. What computational models predict the behavior of DL-Cysteine (3-13C) in enzyme-catalyzed reactions under varying pH conditions?
- Methodological Answer : Molecular dynamics simulations parameterized with experimental pKa values (e.g., thiol group pKa ≈ 8.3) can model protonation states and binding affinities in enzymes like cystathionine β-synthase. Pair with quantum mechanical calculations (e.g., DFT) to map isotopic effects on reaction kinetics, such as 13C-induced vibrational frequency shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
